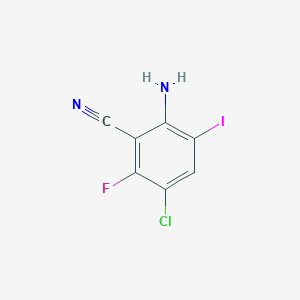

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile

Description

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile (CAS: 1000577-85-4) is a halogenated benzonitrile derivative with the molecular formula C₇H₃ClFIN₂ and a molecular weight of 296.47 g/mol. This compound features a benzonitrile core substituted with amino (-NH₂), chloro (-Cl), fluoro (-F), and iodo (-I) groups at positions 2, 5, 6, and 3, respectively. Key physicochemical properties include:

- Melting Point: 145–147°C

- Boiling Point: 329.8±42.0 °C (predicted)

- Density: 2.12±0.1 g/cm³ (predicted)

- pKa: -1.90±0.10 (predicted) .

Suppliers include Wuhan Chemwish Technology Co., Ltd., and Shanghai Sinch Pharmaceuticals Tech. Co. Ltd., with pricing details available on platforms like Chemsrc.com .

Properties

IUPAC Name |

2-amino-5-chloro-6-fluoro-3-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKGZYTZNRSZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)C#N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255825 | |

| Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-85-4 | |

| Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound followed by nitrile formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical research to study protein interactions and other cellular processes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-amino-5-chloro-6-fluoro-3-iodobenzonitrile to other halogenated benzonitriles are critical for understanding its applications and reactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|---|---|

| This compound | 1000577-85-4 | C₇H₃ClFIN₂ | 296.47 | NH₂, Cl, F, I | 145–147 | 329.8±42.0* | 2.12±0.1* | -1.90±0.10* |

| 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile | 1000577-79-6 | C₇H₃BrFIN₂ | 340.92 | NH₂, Br, F, I | Not reported | Not reported | Not reported | Not reported |

| 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile | 1000577-88-7 | C₇H₃BrFIN₂ | 340.92 | NH₂, Br, F, I (positional isomer) | Not reported | Not reported | Not reported | Not reported |

| 2-Fluoro-6-iodobenzonitrile | 79544-29-9 | C₇H₃FIN | 247.01 | F, I, CN | Not reported | Not reported | Not reported | Not reported |

| 5-Fluoro-2-iodobenzonitrile | 877868-92-3 | C₇H₃FIN | 247.01 | F, I, CN (positional isomer) | Not reported | Not reported | Not reported | Not reported |

| 2-Amino-3-chloro-5-nitrobenzonitrile | Not available | C₇H₄ClN₃O₂ | 197.58 | NH₂, Cl, NO₂ | Not reported | Not reported | Not reported | Not reported |

Notes:

- *Predicted values based on computational models.

- Positional isomers (e.g., bromo vs. chloro substituents) significantly alter electronic and steric properties.

Key Differences and Implications

Halogen Substitution Effects: Chlorine vs. Iodo Substituent: The iodine atom in this compound enhances density (2.12 g/cm³ vs. ~1.5–1.8 g/cm³ for non-iodinated analogs) and may facilitate radiolabeling applications .

Functional Group Interactions: The amino group in the target compound enables hydrogen bonding and nucleophilic reactions, distinguishing it from non-amino analogs like 2-fluoro-6-iodobenzonitrile (). Nitro Group in Analogs: Compounds like 2-amino-3-chloro-5-nitrobenzonitrile () exhibit stronger electron-withdrawing effects (NO₂ > Cl/F/I), increasing acidity (lower pKa) and altering reactivity in electrophilic substitution reactions.

Positional Isomerism :

- For example, 2-fluoro-6-iodobenzonitrile () and 5-fluoro-2-iodobenzonitrile () differ in fluorine and iodine positions, affecting dipole moments and crystal packing (melting/boiling points).

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: The target compound’s amino and halogen groups make it a candidate for kinase inhibitor synthesis, as seen in analogs like 5-(2-anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile ().

- Material Science: Non-amino analogs (e.g., 2-fluoro-6-iodobenzonitrile) are used in optoelectronic materials due to their planar structures and halogen-mediated intermolecular interactions .

Biological Activity

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile is a halogenated aromatic amine characterized by its complex structure, which includes an amino group, and multiple halogens (chlorine, fluorine, and iodine) attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and proteomics research, due to its significant biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the amino group allows for nucleophilic substitution reactions, while the halogens facilitate electrophilic substitution reactions. These interactions are crucial for understanding its mechanism of action in biological systems.

Potential Targets

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. Such inhibition could have significant implications for pharmacokinetics and drug interactions.

Inhibitory Effects

Studies have shown that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. Its potential as a biochemically active compound makes it suitable for applications in drug development and proteomics research.

Case Studies

- Proteomics Research : In proteomics studies, this compound has been utilized to probe protein interactions, revealing its potential as a tool for understanding cellular processes.

- Cancer Research : Preliminary studies suggest that compounds structurally similar to this compound may have therapeutic applications in treating tumors such as renal cell carcinoma .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile | CHBrFIN | Contains bromine instead of chlorine |

| 2-Chloro-6-fluoro-3-iodobenzonitrile | CHClFNI | Lacks the amino group |

| 4-Amino-5-chloro-6-fluorobenzonitrile | CHClFNI | Different positioning of the amino group |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile?

A multi-step approach is typically employed, involving sequential halogenation and protection/deprotection strategies. For example, nitrile-containing precursors (e.g., 2-fluoro-5-formylbenzonitrile derivatives) can undergo directed halogenation using iodine monochloride (ICl) or electrophilic iodination agents under controlled temperatures (0–25°C). The amino group may require protection (e.g., Boc or acetyl) to avoid side reactions during halogenation. Purification via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify substituent positions and detect aromatic proton splitting patterns caused by electron-withdrawing groups (e.g., nitrile, halogens). Note that fluorine and iodine may cause signal splitting or shielding effects .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or ESI-MS, particularly to distinguish isotopic patterns from iodine (e.g., M+2 peaks) .

- Elemental Analysis : Validate empirical formula accuracy, especially for halogen content .

Q. What are the solubility and storage guidelines for this compound?

The compound is likely sparingly soluble in water due to its aromatic nitrile and halogen substituents. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Store under inert atmospheres (argon or nitrogen) at –20°C to prevent degradation, as iodinated compounds are prone to light-induced decomposition .

Advanced Research Questions

Q. How can conflicting NMR data arising from multiple halogens be resolved?

Overlapping signals due to fluorine-iodine coupling or anisotropic effects can be addressed via:

Q. What strategies improve regioselective iodination in polyhalogenated benzonitriles?

Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) can position iodine at specific sites. Alternatively, transition-metal catalysts (e.g., Pd/Cu systems) enable cross-coupling reactions (e.g., Ullmann-type) for selective C–I bond formation. Steric and electronic effects of adjacent substituents (e.g., amino groups) must be carefully balanced to avoid over-iodination .

Q. How can researchers optimize cross-coupling reactions involving this compound?

The nitrile and amino groups may interfere with metal catalysts. Use protective groups (e.g., trifluoroacetyl for –NH2) and select ligands (e.g., XPhos) that tolerate electron-deficient aryl halides. For Suzuki-Miyaura couplings, prioritize aryl boronic acids with strong transmetallation efficiency. Monitor reaction progress via TLC or in situ IR to minimize side-product formation .

Q. What analytical methods are critical for identifying synthetic byproducts?

- HPLC-MS : Detect trace impurities (<0.1%) and quantify regiochemical isomers.

- X-ray Crystallography : Confirm crystal structure if single crystals are obtainable.

- TGA/DSC : Assess thermal stability during reaction optimization .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses?

Perform kinetic studies to identify rate-limiting steps (e.g., iodination efficiency). Optimize stoichiometry of halogenating agents (e.g., NIS for iodine) and use scavengers (e.g., molecular sieves) to absorb byproducts like HCl or HI .

Q. What precautions are necessary when handling halogenated benzonitriles?

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated intermediates.

- PPE : Wear nitrile gloves and safety goggles, as iodinated compounds may cause skin irritation.

- Waste Disposal : Neutralize acidic byproducts (e.g., HI) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.